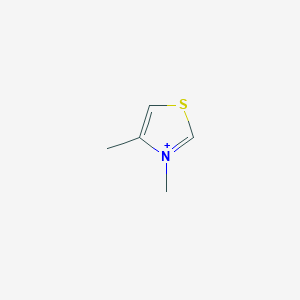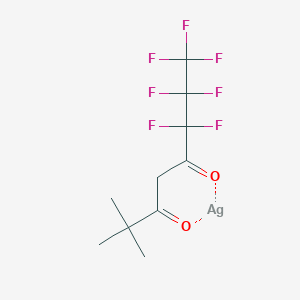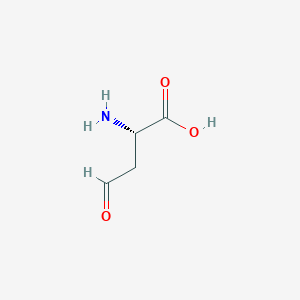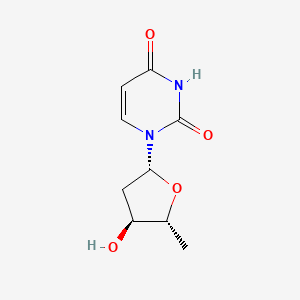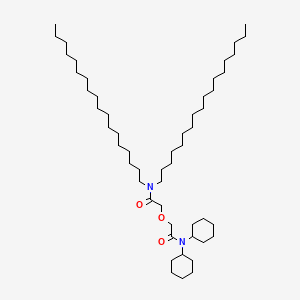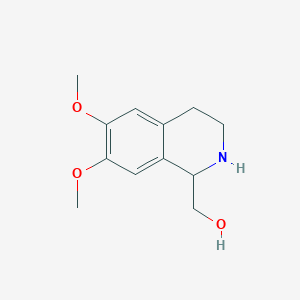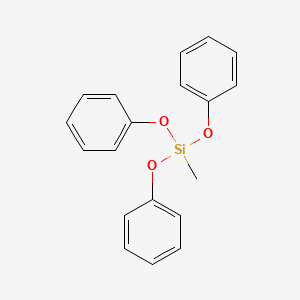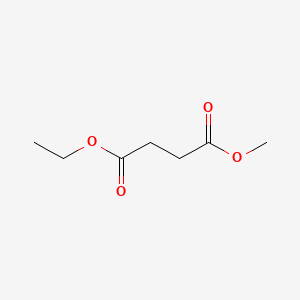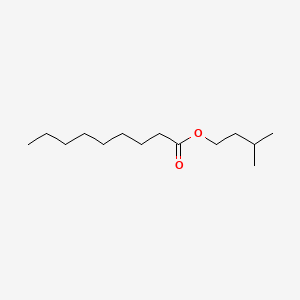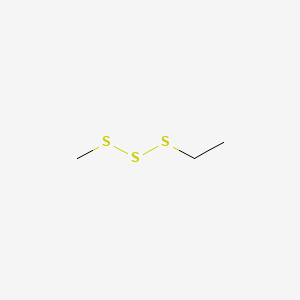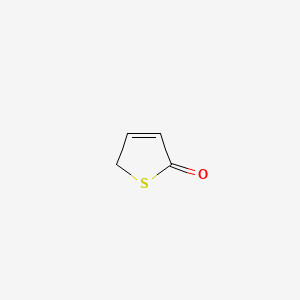
2(5H)-噻吩酮
描述
2(5H)-Thiophenone is a heterocyclic compound containing a sulfur atom in a five-membered ring structure It is a derivative of thiophene, where the carbonyl group is attached to the second position of the ring
科学研究应用
2(5H)-Thiophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with specific electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: 2(5H)-Thiophenone can be synthesized through several methods. One common approach involves the cyclization of 2-mercaptoacetophenone under acidic conditions. Another method includes the oxidation of 2-thiophenemethanol using oxidizing agents such as chromium trioxide or potassium permanganate.
Industrial Production Methods: In an industrial setting, 2(5H)-Thiophenone can be produced via the catalytic cyclization of appropriate precursors. The process typically involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 2(5H)-Thiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of 2(5H)-Thiophenone can yield thiophene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the alpha position of the thiophene ring, leading to the formation of various substituted thiophenones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Substituted thiophenones.
作用机制
The mechanism of action of 2(5H)-Thiophenone involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor of specific enzymes by binding to their active sites. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The pathways involved include the inhibition of enzyme activity and modulation of biochemical processes.
相似化合物的比较
Thiophene: A simpler analog without the carbonyl group.
Benzothiophene: Contains a fused benzene ring, offering different electronic properties.
Furanone: An oxygen analog with similar ring structure but different reactivity.
Uniqueness: 2(5H)-Thiophenone is unique due to the presence of both a sulfur atom and a carbonyl group in its structure This combination imparts distinct chemical properties, making it a versatile compound in organic synthesis and material science
属性
IUPAC Name |
2H-thiophen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLUAZZTFUUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187193 | |
| Record name | 2(5H)-Thiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3354-32-3 | |
| Record name | 2(5H)-Thiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Thiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(5H)-Thiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2(5H)-Thiophenone?
A1: 2(5H)-Thiophenone has the molecular formula C4H4OS and a molecular weight of 96.13 g/mol. []
Q2: What is the preferred tautomeric form of 2-Hydroxythiophene at room temperature?
A2: At room temperature, 2-Hydroxythiophene predominantly exists in its tautomeric form, 2(5H)-thiophenone. []
Q3: How is 2(5H)-Thiophenone typically synthesized?
A3: A convenient synthesis involves the thermal splitting of 2-thienyl t-butyl ether in the presence of a catalytic amount of p-toluenesulphonic acid at approximately 150°C. This process yields 2(5H)-thiophenone. []
Q4: What unique structural feature defines 2(5H)-Thiophenone's reactivity?
A4: 2(5H)-Thiophenone is classified as an α,β-unsaturated cyclic thioester, also known as a thiolactone. This structural feature plays a crucial role in its reactivity. []
Q5: What type of reactions does 2(5H)-Thiophenone readily undergo?
A5: Due to its α,β-unsaturated thioester nature, 2(5H)-Thiophenone readily undergoes Michael additions with various active methylene compounds. []
Q6: Can you provide examples of reactions involving 2(5H)-Thiophenone and their products?
A6: * Irradiation of 2(5H)-thiophenones in methanol: This reaction leads to the formation of (E)-4-mercapto-2-alkenoates. [, ]* Reaction of (E)-4-mercapto-2-alkenoates with alkynes: Upon further light-induced reaction, the previously formed (E)-4-mercapto-2-alkenoates can react with alkynes to produce either 2,3-dihydrothiophenes or 3-thiabicyclo[3.1.0]hexanes. [] * Reaction of (E)-4-mercapto-2-alkenoates with alkenes: These compounds can also react with alkenes under light, yielding thiolanes. []
Q7: How is Di-2-thienyl carbonate (2-DTC) used in esterification reactions, and what is the role of 2(5H)-thiophenone?
A7: Di-2-thienyl carbonate (2-DTC), in the presence of 4-(dimethylamino)pyridine (DMAP) and iodine, effectively mediates the esterification of carboxylic acids with alcohols. 2(5H)-thiophenone is generated as a byproduct in this reaction. This method also allows the cyclization of ω-hydroxycarboxylic acids to their corresponding lactones. []
Q8: How do strong acids interact with 2-chlorothiophene, and what is the significance of the formed products?
A8: When treated with strong acids like Amberlyst 15 or 100% orthophosphoric acid, 2-chlorothiophene undergoes a dimerization reaction. This reaction yields a mixture of products, including 4- and 5-(5-chloro-2-thienyl)tetrahydro-2-thiophenones, 4-(2-thienyl)-2(5H)-thiophenone, and 5-chloro-2,2′-bithienyl. The product distribution is significantly influenced by the specific acid used. Furthermore, introducing phenol or anisole to the reaction mixture leads to the formation of 4-[5-(p-hydroxyphenyl)-2-thienyl]tetrahydro-2-thiophenone or 4-[5-(p-methoxyphenyl)-2-thienyl]tetrahydro-2-thiophenone, respectively. []
Q9: What are the major products of 2(5H)-thiophenone irradiation in the presence of specific reactants?
A9:* Irradiation in methanol with 1,4-pentadiene: This reaction primarily yields cis-fused 3,4-annulated tetrahydrothiophenes. []* Irradiation in allyl alcohol: Similar to the previous reaction, this process also results in the predominant formation of cis-fused 3,4-annulated tetrahydrothiophenes. []
Q10: How does UV light affect 2(5H)-thiophenone's structure and what are the implications of this photochemical reaction?
A10: UV irradiation at 266 nm triggers a rapid ring-opening reaction in 2(5H)-thiophenone, leading to the formation of several isomeric products. Notably, within 1 picosecond, a significant yield (approximately 50%) of an episulfide isomer containing a strained three-membered ring is observed. This highlights the rapid interconversion between highly vibrationally excited photoproducts in their ground electronic states. []
Q11: How have computational methods been used to study 2(5H)-thiophenone?
A11: * Nonadiabatic dynamics simulations: This method was employed to investigate the photoinduced ring-opening and subsequent rearrangement reactions of 2(5H)-thiophenone. This involved geometry optimizations on critical structures and dynamics simulations, revealing new nonadiabatic relaxation pathways involving triplet states and diverse ring-opening products. []* Quantum trajectory mean-field approach (QTMF): This method, combined with molecular mechanics (MM) in QTMF/MM simulations, was used to study the photoinduced ring-opening of 2(5H)-thiophenone, providing a deeper understanding of the reaction mechanism. []
Q12: What is the significance of DAMASCENOLIDE™ and its sulfur-containing analogs in fragrance chemistry?
A12: DAMASCENOLIDE™ ([1, 4-(4-methylpent-3-en-1-yl)furan-2(5H)-one]), a naturally occurring fragrance compound with a citrus-like aroma, has spurred the development of sulfur-containing analogs. These analogs, particularly 2(5H)-thiophenone derivatives, exhibit distinct odor profiles, often characterized by waxy, oily, and lactone-like scents, deviating from typical sulfurous odors. The incorporation of a sulfur atom frequently enhances odor intensity. These findings underscore the impact of structural modifications on odor character and intensity in fragrance chemistry. []
Q13: What biological activities have been observed for rhodanine and 2(5H)-thiophenone?
A13: Both rhodanine and 2(5H)-thiophenone, five-membered sulfur-containing heterocyclic compounds, exhibit phytogrowth-inhibitory properties. These compounds have been shown to:* Inhibit seed germination and root growth: This effect has been observed in various plant species. [, ]* Induce ethane production in the algae Scenedesmus: This suggests potential disruption of photosynthetic processes. []* Suppress the growth of moss culture cells: This finding further supports their plant growth-inhibiting effects. []* Reduce chlorophyll content in Brassica campestris L. subsp. rapa Hook. f. et Anders cotyledons: This observation further points to their impact on plant physiology. []
Q14: How do the biological activities of rhodanine and 2(5H)-thiophenone differ from those of peroxidizing herbicides?
A14: While both rhodanine and 2(5H)-thiophenone, along with peroxidizing herbicides like oxyfluorfen, can induce ethane production in Scenedesmus, their mechanisms of action differ. Unlike peroxidizing herbicides, the ethane production induced by these compounds is not inhibited by diuron, indicating a distinct mode of action. []
Q15: What are the key structural features influencing the inhibitory activity of thiosalicylic acid and dihydro-2(3H)-thiophenone analogs?
A15: Studies on thiosalicylic acid (I) and dihydro-2(3H)-thiophenone (VII) analogs have revealed key structural features impacting their plant growth-inhibitory activities:
- Thiosalicylic acid analogs (I-V): Among these analogs, methyl acetylthiosalicylate (IV) displayed the most potent inhibitory activity. []
- Dihydro-2(3H)-thiophenone analogs (VII-XI): 4-Hydroxy-2(5H)-thiophenone (VIII) exhibited the strongest inhibitory effects within this series. []
Q16: How do 2(5H)-thiophenone derivatives contribute to meaty flavors in food chemistry?
A16: In the context of generating meaty flavors, the thermal degradation of lipid oxidation products, such as (E)-2-nonenal, in the presence of amino acids like cysteine and reducing sugars like glucose, plays a crucial role.
- 2-Butyl-thiophene and 5-butyldihydro-2(3H)-furanone originated solely from glucose. []
- 2-Pentylfuran formation relied equally on glucose and (E)-2-nonenal, irrespective of cysteine presence. []
- Several other aroma compounds, including 5-methyl-2(5H)-thiophenone, were labeled with 13C1-13C4, indicating their formation from both glucose and cysteine and/or (E)-2-nonenal. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


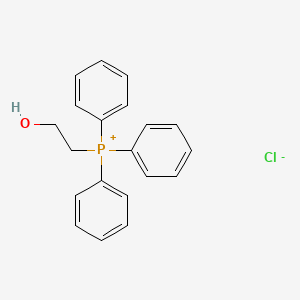
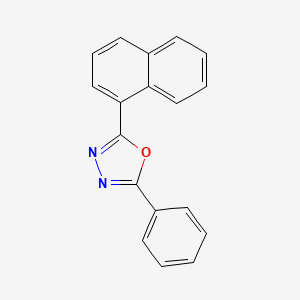
![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)
